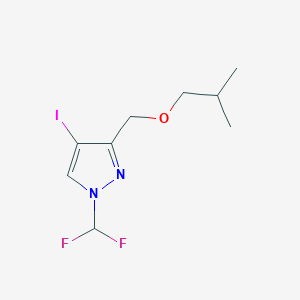

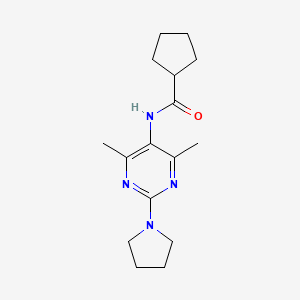

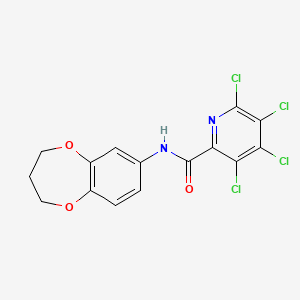

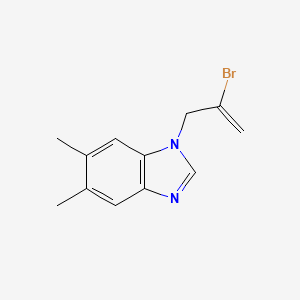

1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a heterocyclic compound and it’s present in important biological compounds, which include the amino acid histidine, which is a part of many proteins .

Synthesis Analysis

Imidazole compounds can be synthesized using several methods, including the Debus-Radziszewski imidazole synthesis, the Mumm rearrangement, and the Radziszewski reaction .Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms. The presence of nitrogen in the ring results in a molecule that has both basic and acidic properties .Chemical Reactions Analysis

Imidazole can act as a base and as a weak acid, making it amphoteric. This allows it to participate in various chemical reactions. For example, it can act as a nucleophile in substitution reactions .Physical And Chemical Properties Analysis

Imidazole is a crystalline solid at room temperature and it has a melting point of 89-91 degrees Celsius. It is soluble in water, alcohol, and ether .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Imidazo[1,2-a]pyridines, the class of heterocyclic scaffolds to which this compound belongs, have significant relevance in medicinal chemistry. Researchers have investigated their potential as drug candidates for various diseases. The direct functionalization of imidazo[1,2-a]pyridines is considered an efficient strategy for constructing derivatives with desired pharmacological properties .

Antitumor Agents

The design and synthesis of novel compounds based on imidazole derivatives have led to promising antitumor agents. For instance, 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives have been explored for their inhibitory activities against tumor cell lines such as HepG2, SK-OV-3, NCI-H460, and BEL-7404 . Further investigations into the piperazine compound’s antitumor potential could yield valuable insights.

Metal-Free Catalysis

The direct functionalization of imidazo[1,2-a]pyridines via metal-free catalysis is an emerging area of interest. Researchers have explored various strategies, including radical reactions and photocatalysis, to modify these heterocyclic scaffolds . The piperazine compound’s reactivity in metal-free systems could contribute to greener and more sustainable synthetic methods.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-ethylphenyl)sulfonyl-4-(2-imidazol-1-ylethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-2-16-3-5-17(6-4-16)24(22,23)21-13-11-19(12-14-21)9-10-20-8-7-18-15-20/h3-8,15H,2,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODARUCYPNHDMMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

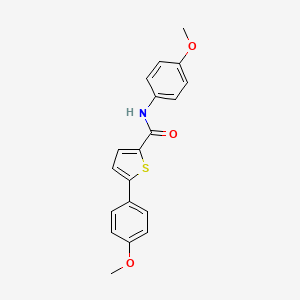

![(2Z)-N-(4-chlorophenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2692935.png)

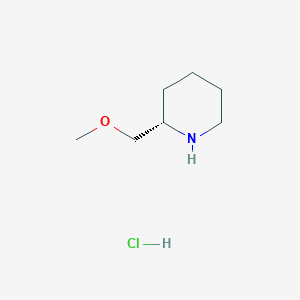

![2-[Methyl(1,3-thiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B2692942.png)